![molecular formula C18H20N4OS B241057 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is known to possess a wide range of biological activities and has been studied extensively for its therapeutic potential.
Mechanism Of Action
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or receptors involved in various cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses and bacteria. The compound has also been shown to have an effect on various cellular processes, including apoptosis, cell cycle regulation, and signal transduction.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile in lab experiments is its wide range of biological activities. The compound has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties, making it a useful tool for studying various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile. One area of research is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the compound could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile involves the reaction of 4-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile with tetrahydro-2-furanylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
Scientific Research Applications
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and bacterial infections.
properties
Product Name |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile |
|---|---|
Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-(oxolan-2-ylmethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-12-5-7-13(8-6-12)16-15(10-19)17(22-18(21-16)24-2)20-11-14-4-3-9-23-14/h5-8,14H,3-4,9,11H2,1-2H3,(H,20,21,22) |
InChI Key |
FHHRLNPSVDOSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




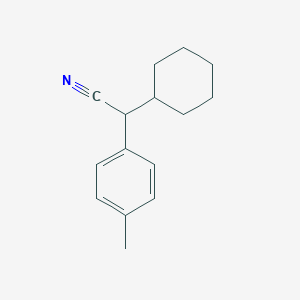
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
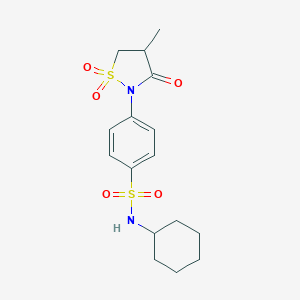
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
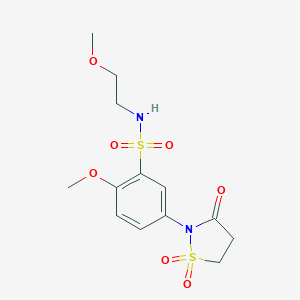
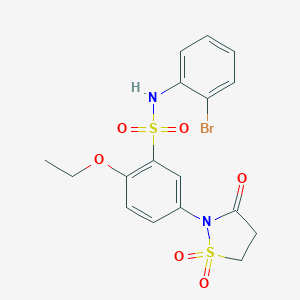
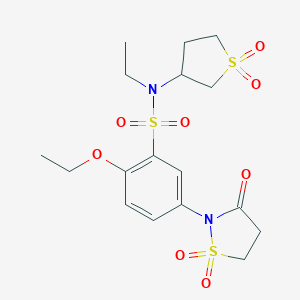
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
